3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of reactions such as hydrogenation, esterification, and hydroxylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the efficiency and scalability of the synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid, ethyl ester: Lacks the tetrahydro and hydroxy groups.
1,2,5,6-Tetrahydropyridine-4-carboxylic acid, ethyl ester: Lacks the phenylethyl group.
4-Hydroxy-1-(2-phenylethyl)-pyridine: Lacks the ester group.
Uniqueness
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37673-70-4 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-(2-phenylethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3 |
InChI Key |
LFHMJKIYXAJNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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